
Methyl 3-(4-aminobenzenesulfonamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-aminobenzenesulfonamido)propanoate is an organic compound with the molecular formula C10H15ClN2O4S It is a derivative of sulfonamide, which is known for its applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminobenzenesulfonamido)propanoate typically involves the reaction of 4-aminobenzenesulfonamide with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-aminobenzenesulfonamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-aminobenzenesulfonamido)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-(4-aminobenzenesulfonamido)propanoate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-aminobenzoyl)amino]propanoate
- Ethyl 3-[(4-aminobenzoyl)amino]propanoate
- Methyl 3-[(4-aminobenzoyl)amino]acetate
Uniqueness
Methyl 3-(4-aminobenzenesulfonamido)propanoate is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a higher affinity for certain enzymes and can undergo a wider range of chemical reactions, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N2O4S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
methyl 3-[(4-aminophenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3 |
Clé InChI |
FOIMMHZTVUTGNG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B13220004.png)
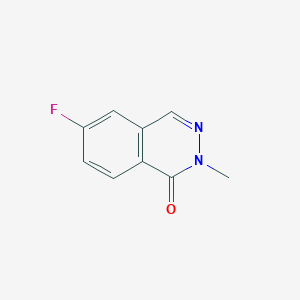
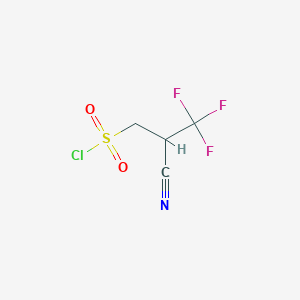
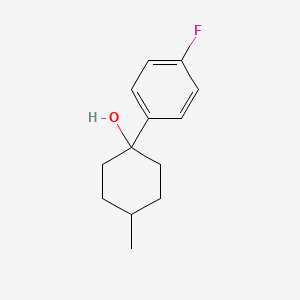
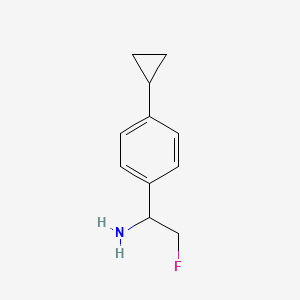
![2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)

![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
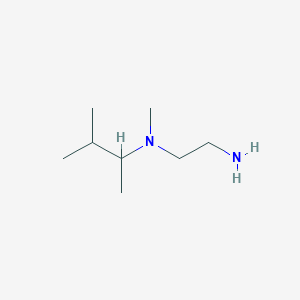
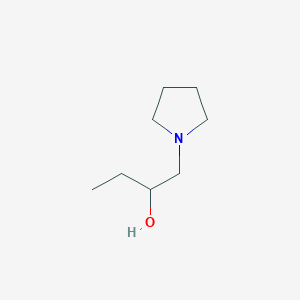
![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
